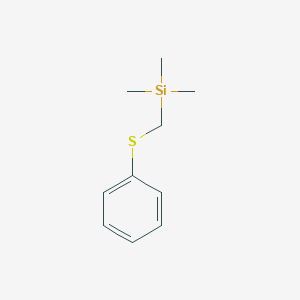
(Phenylthiomethyl)trimethylsilane
Overview
Description
(Phenylthiomethyl)trimethylsilane, also known as this compound, is an organosilicon compound with the molecular formula C₁₀H₁₆SSi and a molecular weight of 196.385 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenylthiomethyl moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
(Phenylthiomethyl)trimethylsilane can be synthesized through various synthetic routes. One common method involves the reaction of trimethylsilyl chloride with phenylthiomethyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent hydrolysis of the reactive intermediates . The reaction can be represented as follows:
C6H5SCH2Li+ClSi(CH3)3→C6H5SCH2Si(CH3)3+LiCl
Chemical Reactions Analysis
(Phenylthiomethyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .
Scientific Research Applications
(Phenylthiomethyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of the phenylthio group into various substrates. It is also employed in the synthesis of complex molecules and natural products.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of trimethyl(phenylthiomethyl)silane involves the transfer of the phenylthio group to a target molecule. This transfer is facilitated by the nucleophilic attack of the target molecule on the silicon atom, resulting in the formation of a new carbon-sulfur bond. The molecular targets and pathways involved in this process depend on the specific reaction conditions and substrates used .
Comparison with Similar Compounds
(Phenylthiomethyl)trimethylsilane can be compared with other similar compounds, such as:
Trimethylsilylmethyl phenyl sulfide: Similar in structure but with different reactivity and applications.
Phenyl(trimethylsilyl)methyl sulfide: Another related compound with distinct chemical properties and uses.
The uniqueness of trimethyl(phenylthiomethyl)silane lies in its ability to introduce the phenylthio group selectively and efficiently, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
trimethyl(phenylsulfanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQDIMYVQSHALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170532 | |
| Record name | Silane, trimethyl((phenylthio)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17873-08-4 | |
| Record name | Silane, trimethyl((phenylthio)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017873084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl((phenylthio)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Phenylthiomethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


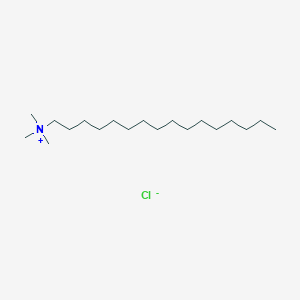
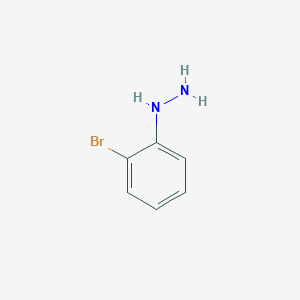
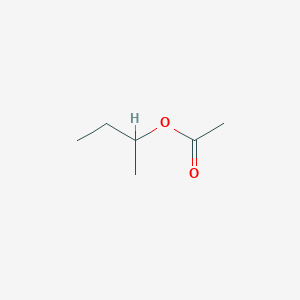
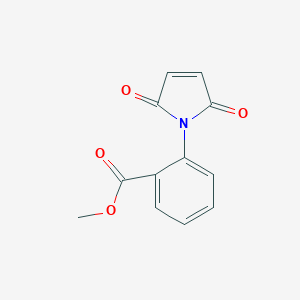
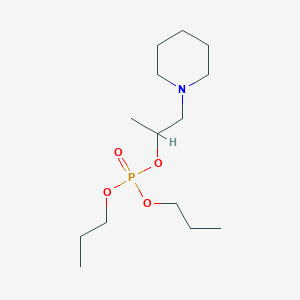
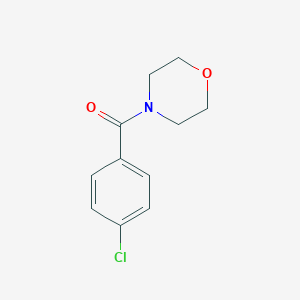

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
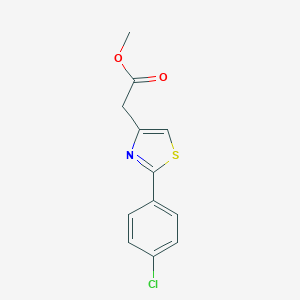
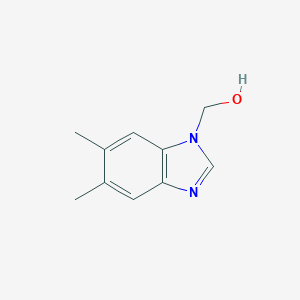
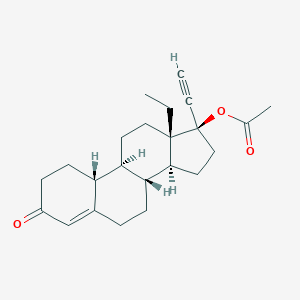
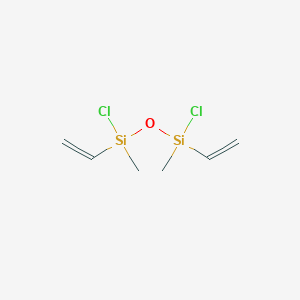
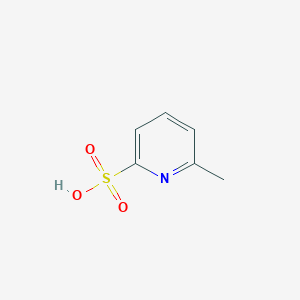
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
